

# The Historical Evolution of Diisopropyl Sulfate: From Industrial Intermediate to Modern Reagent

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## Compound of Interest

Compound Name: Diisopropyl sulfate

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## Introduction

**Diisopropyl sulfate** (DPS), a dialkyl sulfate ester, has undergone a significant transformation in its scientific application. For much of its history, it was primarily recognized as a hazardous intermediate in the industrial production of isopropanol and a potent alkylating agent associated with occupational health risks. However, recent advancements have reimaged its utility, establishing it as a versatile and practical reagent in modern organic synthesis. This technical guide provides a comprehensive overview of the historical development of **diisopropyl sulfate**, detailing its traditional role as an alkylating agent and its emerging application in O-sulfation, complete with experimental protocols and mechanistic insights.

## Historical Context: An Industrial Byproduct and Alkylating Agent

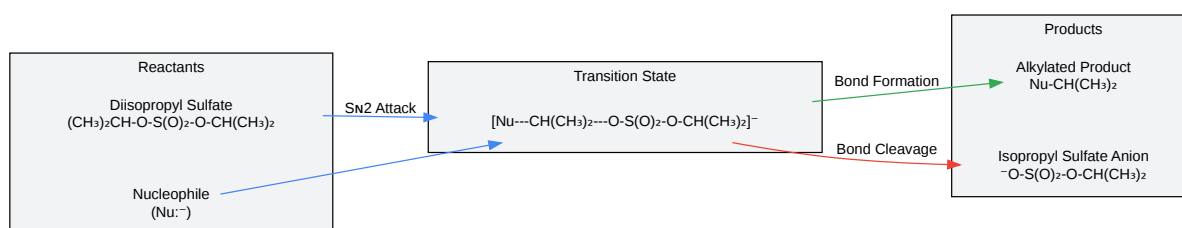
**Diisopropyl sulfate** first came to prominence not as a deliberately synthesized reagent, but as an intermediate in the "strong-acid" process for the production of isopropanol from propylene, a method commercialized in the 1920s.<sup>[1][2]</sup> In this process, propylene reacts with sulfuric acid to form a mixture of isopropyl hydrogen sulfate and **diisopropyl sulfate**, which is then hydrolyzed to produce isopropanol.<sup>[1]</sup> Due to its formation in this industrial setting, early research on **diisopropyl sulfate** was heavily focused on its toxicological and carcinogenic properties, as it was identified as a workplace hazard.<sup>[2][3]</sup>

Chemically, **diisopropyl sulfate** was recognized as a potent alkylating agent.[1][2] Like its more commonly used counterpart, dimethyl sulfate, DPS can transfer an isopropyl group to a nucleophile. This reactivity is due to the sulfate anion being an excellent leaving group, facilitating nucleophilic substitution at the alpha-carbon of the isopropyl group. The traditional use of dialkyl sulfates as alkylating agents typically occurs under alkaline conditions.[4] This process, known as a BAL2 (bimolecular, base-promoted, alkyl cleavage, nucleophilic substitution) mechanism, involves the nucleophilic attack on the alkyl group, with the sulfate moiety acting as the leaving group.[4]

While widely acknowledged as an alkylating agent, specific and detailed experimental protocols for the use of **diisopropyl sulfate** in historical organic synthesis literature are not as prevalent as those for dimethyl sulfate. However, the general principle of its application in the alkylation of phenols, amines, and other nucleophiles is well-established.[5][6] For instance, the alkylation of phenols with alkyl sulfates was a known process, involving the formation of a phenolate salt followed by reaction with the alkylating agent.[6]

## General Mechanism of Alkylation

The alkylating property of **diisopropyl sulfate** stems from its ability to undergo a nucleophilic substitution reaction, typically following an SN2 pathway. A nucleophile (Nu:-) attacks one of the isopropyl groups, displacing the sulfate anion as a leaving group.



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General S<sub>N</sub>2 mechanism for alkylation by **diisopropyl sulfate**.

## A Modern Renaissance: Diisopropyl Sulfate in O-Sulfation

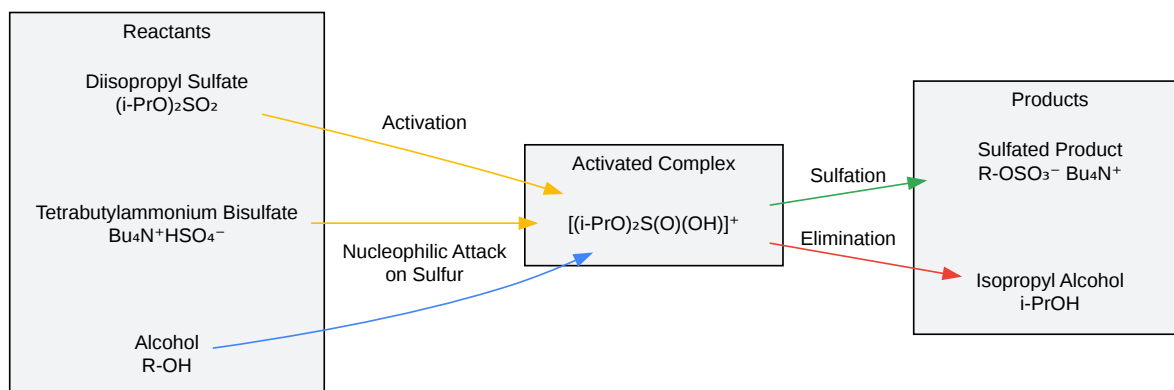
A groundbreaking development in 2024 has redefined the role of **diisopropyl sulfate** in synthetic chemistry. Researchers have harnessed its reactivity for a novel and robust O-sulfation protocol.<sup>[4][5][7]</sup> This method utilizes the tunable reactivity of **diisopropyl sulfate** under tetrabutylammonium bisulfate activation to achieve the O-sulfation of a diverse range of alcohols, phenols, and N-OH compounds.<sup>[4][5]</sup> This represents a significant departure from its traditional role as an alkylating agent, instead utilizing the sulfate group for the desired transformation.

This innovative approach addresses the challenges associated with traditional sulfating agents, such as sulfur trioxide-amine complexes, which often require harsh reaction conditions.<sup>[5]</sup> The new method is characterized by its mild conditions and broad functional group tolerance, making it a valuable tool for late-stage sulfation of complex bioactive molecules.<sup>[4]</sup>

The proposed mechanism involves the activation of the dialkyl sulfate by the bisulfate anion (HSO<sub>4</sub><sup>-</sup>), which enhances the electrophilicity of the sulfur atom.<sup>[4][5]</sup> This facilitates the attack by a hydroxyl group, leading to the formation of a sulfated product.

### General Mechanism of O-Sulfation

In this novel application, the hydroxyl group of the substrate attacks the sulfur atom of the **diisopropyl sulfate**, which is activated by tetrabutylammonium bisulfate. This proceeds through an A<sub>S</sub>U<sub>2</sub> (bimolecular, acid-catalyzed, sulfuryl cleavage, nucleophilic substitution) type mechanism.



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